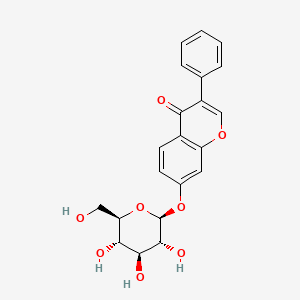

Isoflavone 7-O-beta-D-glucoside

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H20O8 |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

3-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O8/c22-9-16-18(24)19(25)20(26)21(29-16)28-12-6-7-13-15(8-12)27-10-14(17(13)23)11-4-2-1-3-5-11/h1-8,10,16,18-22,24-26H,9H2/t16-,18-,19+,20-,21-/m1/s1 |

InChI Key |

CHVBPFQVSIWBOU-QNDFHXLGSA-N |

SMILES |

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Occurrence, Distribution, and Biosynthesis of Isoflavone 7 O Beta D Glucoside in Natural Systems

Botanical Sources and Distribution Profiles

The accumulation of isoflavone (B191592) 7-O-beta-D-glucosides, such as daidzin (B1669773) and genistin (B1671436), is a characteristic feature of leguminous plants. These compounds are not uniformly distributed across the plant kingdom, with specific families and species recognized as primary sources.

Isoflavone 7-O-beta-D-glucosides are most prominently found in members of the Fabaceae (legume) family. nih.gov Soybeans (Glycine max) are the most notable and widely studied source of these compounds. nih.govresearchgate.net Other significant botanical sources include kudzu (Pueraria lobata), which contains daidzin, and fava bean (Vicia faba), which is a source of daidzein (B1669772), the aglycone precursor. nih.govumich.edu A survey of over 80 legume taxa identified several species as excellent sources of the isoflavone aglycones, genistein (B1671435) and daidzein, which are stored in the plant as their 7-O-glucosides. nih.govumich.edu These include lupine (Lupinus spp.) and Indian bread root (Psoralea corylifolia). nih.govumich.edu Chickpea (Cicer arietinum) has also been identified as a source, with the enzyme responsible for the final glucosylation step first being identified in its roots. wikipedia.org

The following table summarizes key plant species known to accumulate isoflavone 7-O-beta-D-glucosides or their aglycone precursors.

| Botanical Name | Common Name | Family | Primary Isoflavone Glucosides/Aglycones |

| Glycine max | Soybean | Fabaceae | Daidzin, Genistin, Glycitin (B1671906) |

| Pueraria lobata | Kudzu | Fabaceae | Daidzin, Daidzein |

| Cicer arietinum | Chickpea | Fabaceae | Biochanin A 7-O-beta-D-glucoside |

| Vicia faba | Fava Bean | Fabaceae | Daidzein |

| Lupinus spp. | Lupine | Fabaceae | Genistein, Daidzein |

| Psoralea corylifolia | Indian Bread Root | Fabaceae | Genistein, Daidzein |

The concentration and composition of isoflavone 7-O-beta-D-glucosides exhibit significant variability depending on the specific plant tissue and the developmental stage of the plant. researchgate.net In soybeans, for instance, the distribution of isoflavones changes throughout the plant's life cycle. nih.gov

In the leaves of young soybean plants at the V3 stage, daidzin is the most predominant isoflavone. tandfonline.com However, as the plant matures to the V7 and later reproductive stages (R4, R6), malonylgenistin becomes the more dominant form. tandfonline.com The content of the aglycones, daidzein and genistein, is generally low in the leaves. tandfonline.com The roots of soybeans also show a different profile, with a higher ratio of daidzein derivatives compared to genistein derivatives. nih.gov

Seed development is a critical period for isoflavone accumulation. Studies on soybean have shown that isoflavones accumulate during seed maturation. researchgate.net The expression of genes involved in isoflavone biosynthesis, such as isoflavone synthase (IFS), is particularly high in the late stages of seed development. researchgate.net Furthermore, the accumulation of isoflavones in wild soybean seeds has been observed to be faster than in cultivated varieties. nih.gov The total isoflavone content can also be influenced by physical seed characteristics like weight and color. 137.189.43 In Korean wild soybean, the roots were found to contain a higher content of isoflavone glucosides compared to the seeds. mdpi.com

The production of isoflavone 7-O-beta-D-glucosides is not solely under genetic control; it is also significantly influenced by a range of environmental and agronomic factors. researchgate.net These external cues can modulate the biosynthetic pathways, leading to variations in the levels of these compounds.

Environmental Factors:

Temperature: Temperature during the growing season, particularly during seed development, has a marked effect on isoflavone content. researchgate.net Studies have shown that lower temperatures tend to favor higher isoflavone concentrations in soybean seeds. researchgate.net Conversely, increasing temperatures can lead to a decrease in total isoflavone content. researchgate.net

Water Availability: Soil moisture levels can also impact isoflavone accumulation. High soil moisture has been associated with higher concentrations of isoflavones in soybeans. researchgate.net

Light: Light conditions can influence the biosynthesis of various phenolic compounds, including isoflavones.

Biotic Stress: Isoflavones often act as phytoalexins, compounds that are produced by plants in response to pathogen attacks. frontiersin.org Therefore, infection by bacteria, fungi, or viruses can lead to an increased accumulation of isoflavones as a defense mechanism. nih.govresearchgate.net Nitrogen deficiency is another stress factor that has been shown to increase the secretion of daidzein and genistein from soybean roots. tandfonline.com

Agronomic Factors:

Cultivar: The genetic makeup of the plant variety is a primary determinant of its potential to produce isoflavones. nih.gov

Planting Date and Location: The timing of planting and the geographical location can lead to significant variations in isoflavone content, even within the same cultivar, due to differences in environmental conditions like temperature and rainfall. researchgate.net

Crop Year: Year-to-year variations in weather patterns can also result in differing levels of isoflavone accumulation. researchgate.net

Biosynthetic Pathway Elucidation

The formation of isoflavone 7-O-beta-D-glucoside is a multi-step process that begins with the general phenylpropanoid pathway, branches into the flavonoid pathway, and then enters the specific isoflavonoid (B1168493) branch.

The biosynthesis of all flavonoids, including isoflavones, originates from the phenylpropanoid pathway. frontiersin.org This pathway starts with the amino acid L-phenylalanine. A series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) converts L-phenylalanine into p-coumaroyl-CoA.

This activated molecule serves as a key precursor for the flavonoid pathway. The first committed step of flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS), which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This chalcone is then cyclized by chalcone isomerase (CHI) to produce the flavanone (B1672756) naringenin. frontiersin.org In some legumes, chalcone reductase (CHR) acts in concert with CHS and CHI to produce another flavanone, liquiritigenin. frontiersin.org These flavanones, naringenin and liquiritigenin, are the direct precursors for the isoflavonoid branch of the pathway.

The pivotal step that directs metabolic flow from the general flavonoid pathway to the specific isoflavonoid pathway is catalyzed by the enzyme isoflavone synthase (IFS). frontiersin.org IFS is a cytochrome P450-dependent monooxygenase that carries out a complex reaction involving the migration of the B-ring from the 2-position to the 3-position of the flavanone C-ring. This results in the formation of a 2-hydroxyisoflavanone (B8725905) intermediate.

Following the action of IFS, the unstable 2-hydroxyisoflavanone is dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the core isoflavone aglycones, such as daidzein (from liquiritigenin) and genistein (from naringenin).

The final step in the formation of this compound is the attachment of a glucose molecule to the hydroxyl group at the 7-position of the isoflavone aglycone. This reaction is catalyzed by a specific UDP-glucose:isoflavone 7-O-glucosyltransferase (UGT). wikipedia.orgnih.gov This enzyme utilizes UDP-glucose as the sugar donor and transfers the glucose moiety to the isoflavone, forming the final 7-O-beta-D-glucoside. wikipedia.org Specific UGTs with this activity have been identified and characterized in several plants, including soybean (GmIF7GT) and kudzu (PlUGT1). nih.govnih.gov

Characterization of UDP-Glycosyltransferases (UGTs) Mediating 7-O-Glycosylation

The conversion of isoflavone aglycones, such as daidzein and genistein, into their 7-O-glucoside forms is a pivotal modification that impacts their solubility, stability, and biological function within the plant. nih.govoup.com This reaction is mediated by UDP-glycosyltransferases (UGTs), a large and diverse family of enzymes that transfer a glycosyl group from a UDP-sugar donor to an acceptor molecule. expasy.org The specific enzymes responsible for the 7-O-glucosylation of isoflavones belong to the family of UDP-glucose:isoflavone 7-O-glucosyltransferases. wikipedia.org

The ability of UGTs to selectively glycosylate the 7-hydroxyl group of isoflavones is a hallmark of their function. This regioselectivity ensures the production of the correct isoflavone conjugates.

In soybean (Glycine max), several UGTs have been identified and characterized. GmIF7GT (also known as GmUGT1) was one of the first isoflavone 7-O-glucosyltransferases to be purified and studied. nih.govoup.com While it can glucosylate isoflavones, it also displays broad substrate specificity, acting on other flavonoids as well. nih.gov In contrast, another soybean UGT, GmUGT4 , exhibits high specificity for isoflavones. nih.govresearchgate.net This suggests that different UGTs may have distinct roles in isoflavone metabolism in different parts of the plant. oup.comnih.gov For instance, GmUGT4 is highly expressed in the roots and seeds, where isoflavone conjugates are abundant, while GmUGT1 and another broadly specific enzyme, GmUGT7, are mainly expressed in the cotyledons and hypocotyls. nih.gov

From Kudzu (Pueraria lobata), a plant known for its high concentration of isoflavone glycosides, an isoflavone 7-O-glucosyltransferase designated PlUGT1 (UGT88E12) has been isolated. nih.gov Recombinant PlUGT1 efficiently glycosylates isoflavone aglycones like daidzein, genistein, and formononetin (B1673546) at the 7-hydroxyl position, but shows poor activity towards other types of flavonoids, indicating its high specificity for isoflavones. nih.gov The substrate preference of these enzymes highlights their specialized roles in the isoflavonoid pathway.

The table below summarizes the substrate specificity of key isoflavone 7-O-glucosyltransferases.

| Enzyme | Source Organism | Primary Substrates (Aglycones) | Regioselectivity | Reference |

| GmIF7GT (GmUGT1) | Glycine max (Soybean) | Isoflavones (e.g., Genistein), Flavonoids | 7-O (for isoflavones) | nih.govnih.gov |

| GmUGT4 | Glycine max (Soybean) | Isoflavones (highly specific, e.g., Daidzein) | 7-O | nih.govresearchgate.net |

| GmUGT7 | Glycine max (Soybean) | Broad (including isoflavones) | 7-O (for isoflavones) | nih.gov |

| PlUGT1 (UGT88E12) | Pueraria lobata (Kudzu) | Isoflavones (Daidzein, Genistein, Formononetin) | 7-O | nih.gov |

The efficiency of isoflavone 7-O-glucosylation is determined by the kinetic properties of the responsible UGTs. Parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) provide insight into the enzyme's affinity for its substrates and its catalytic efficiency.

The purified GmIF7GT from soybean seedlings is a monomeric protein that catalyzes the regiospecific transfer of glucose from UDP-glucose to isoflavones. nih.gov Studies have determined its kinetic parameters, revealing a high affinity for the isoflavone substrate genistein. nih.gov Similarly, GmUGT4, the highly specific isoflavone 7-O-glucosyltransferase from soybean, demonstrates high catalytic efficiency with the isoflavone daidzein. oup.comnih.gov The kinetic data for these enzymes underscore their effectiveness in the biosynthesis of isoflavone 7-O-beta-D-glucosides.

The table below presents the kinetic parameters for notable isoflavone 7-O-glucosyltransferases.

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |

| GmIF7GT (GmUGT1) | Genistein | 3.6 | 0.74 | 2.06 x 10⁵ | nih.gov |

| UDP-glucose | 190 | - | - | nih.gov | |

| GmUGT4 | Daidzein | 20.2 | 5.89 ± 0.65 | 2.91 x 10⁵ | oup.comnih.gov |

The precise regioselectivity of isoflavone 7-O-glucosyltransferases is dictated by the three-dimensional structure of their active site. While crystal structures for dedicated isoflavone 7-O-glucosyltransferases are not yet abundant, studies on related plant UGTs provide valuable insights. semanticscholar.orgnih.gov The active site forms a pocket that binds both the UDP-sugar donor and the isoflavone acceptor in a specific orientation, positioning the 7-hydroxyl group for nucleophilic attack on the activated glucose.

Interestingly, research on GmIF7GT from soybean suggests it may employ a catalytic mechanism distinct from other characterized plant UGTs. nih.gov Site-directed mutagenesis studies revealed that key histidine and aspartate residues, typically essential for catalysis in other UGTs, are not critical for GmIF7GT activity. nih.gov Instead, an acidic residue at position 392 appears to be vital for its primary catalytic function. nih.gov This finding points to an alternative catalytic strategy for this specific isoflavone 7-O-glucosyltransferase. nih.gov

Furthermore, protein modeling and comparative analyses of various UGTs active on isoflavonoids have highlighted that amino acid substitutions, particularly in the N-terminal domain, have likely driven the evolution of substrate preference and OH site specificity. nih.gov The precise arrangement of amino acids within the active site creates a microenvironment that favors the binding of isoflavones and the specific orientation required for 7-O-glucosylation. nih.govnih.gov

Genetic and Molecular Regulation of this compound Biosynthesis

The production of isoflavone 7-O-beta-D-glucosides is tightly regulated at the genetic and molecular levels, ensuring that these compounds are synthesized in the right place, at the right time, and in response to specific developmental or environmental cues. nih.govnih.gov

The expression of genes encoding isoflavone 7-O-glucosyltransferases is controlled by a network of transcription factors. frontiersin.org In soybean, several MYB transcription factors have been identified as key regulators of isoflavonoid biosynthetic genes. frontiersin.orgfrontiersin.org For example, GmMYB176 can regulate multiple steps in the pathway. frontiersin.org The expression of these regulatory factors can be influenced by various signals, leading to changes in the rate of isoflavone biosynthesis.

In addition to transcriptional control, post-transcriptional regulation via microRNAs (miRNAs) has emerged as a significant mechanism. frontiersin.org Studies in soybean have identified specific miRNAs that can target the messenger RNA (mRNA) of isoflavone 7-O-glucosyltransferase for degradation or translational repression. frontiersin.org The expression levels of these miRNAs can be inversely correlated with the accumulation of the target enzyme's transcript, providing a fine-tuning mechanism for isoflavone glucoside production during different stages of seed development. frontiersin.org

Furthermore, the expression of UGT genes can be induced by external stimuli. In Pueraria lobata cell cultures, the transcript abundance of PlUGT1 is strongly induced by the plant signaling molecule methyl jasmonate, which is often involved in plant defense responses. nih.gov This links the biosynthesis of isoflavone glucosides to the plant's interaction with its environment. nih.gov

Subcellular Localization of Biosynthetic Enzymes and Pathways

The biosynthesis of isoflavone 7-O-beta-D-glucosides is a spatially organized process within the plant cell. The enzymes of the core isoflavonoid pathway are often physically associated with each other, forming a metabolic complex, or "metabolon," to enhance catalytic efficiency and prevent the diffusion of intermediates. bioscipublisher.com

Key enzymes in the pathway, including isoflavone synthase (IFS), are anchored to the cytoplasmic face of the endoplasmic reticulum (ER) membrane. bioscipublisher.comcas.czfrontiersin.org This localization creates a scaffold for the assembly of the metabolon, channeling substrates from one active site to the next. bioscipublisher.com The UGTs responsible for the 7-O-glucosylation of the newly synthesized isoflavone aglycones are also believed to be associated with this ER-bound complex.

Once the isoflavone 7-O-beta-D-glucosides are formed, they are often further modified, for example, by malonylation. oup.comfrontiersin.org The final isoflavone conjugates are then transported into the vacuole for long-term storage. oup.comnih.govfrontiersin.org This sequestration in the vacuole prevents potential toxicity to the cell and creates a reservoir of these compounds that can be mobilized when needed, for instance, during interactions with microbes. nih.govnih.gov Specific transporters, such as members of the MATE (Multidrug and Toxic Compound Extrusion) family, located on the vacuolar membrane (tonoplast), are implicated in this transport process. nih.gov

Metabolism and Biotransformation of Isoflavone 7 O Beta D Glucoside in Biological Models Excluding Human Clinical Data

Metabolic Fate in Animal Models (In Vitro and In Vivo Pre-clinical Studies)

Role of Gut Microbiota in Deglycosylation of Isoflavone (B191592) 7-O-beta-D-glucoside

The initial and critical step in the metabolism of isoflavone 7-O-beta-D-glucosides is the removal of the glucose moiety, a process known as deglycosylation. This enzymatic cleavage is predominantly carried out by the gut microbiota, as mammalian enzymes play a less significant role in this initial transformation in monogastric animals. nih.gov This biotransformation is essential because the resulting aglycones (the non-sugar part of the molecule) are more readily absorbed through the intestinal wall. nih.govnih.gov

The enzymes responsible for cleaving the β-glycosidic bond in isoflavone glucosides are known as β-glucosidases. tandfonline.com These enzymes are produced by a variety of gut bacteria. researchgate.netresearchgate.net Studies have identified several bacterial strains from the intestinal tracts of animals and humans that possess this enzymatic capability. For instance, strains of Lactobacillus, Bifidobacterium, and Enterococcus isolated from fecal samples have demonstrated the ability to hydrolyze isoflavone O-glucosides to their corresponding aglycones. researchgate.netnih.gov

Research has focused on isolating and characterizing these microbial β-glucosidases to understand their substrate specificity and efficiency. For example, some β-glucosidases exhibit broad activity, hydrolyzing various flavonoid glycosides, while others are more specific to isoflavone structures. researchgate.nettandfonline.com The efficiency of these enzymes can be quite high; for instance, certain Lactococcus and Enterococcus species have been shown to completely convert puerarin (B1673276) (a C-glucoside, structurally related to O-glucosides) to its aglycone, daidzein (B1669772), within 100 minutes. nih.gov

The composition of an individual's gut microbiota significantly influences the rate and extent of isoflavone 7-O-beta-D-glucoside metabolism. researchgate.netmdpi.com The presence and abundance of specific bacterial species equipped with β-glucosidases determine how efficiently these glycosides are converted to their absorbable aglycone forms. nih.govtandfonline.com

For example, the gut microbiota is responsible for converting the isoflavone aglycone daidzein into equol (B1671563), a metabolite with higher estrogenic activity. mdpi.com However, not all individuals possess the necessary gut bacteria to perform this conversion, leading to different "metabotypes" (equol-producers and non-producers). mdpi.com This variation in metabolic capability highlights the crucial role of the gut microbial community in determining the ultimate biological activity of ingested isoflavones. nih.gov The composition of the gut microbiota can be influenced by diet, and in turn, isoflavones themselves can modulate the composition of the gut microbiota. nih.govresearchgate.net

Absorption and Systemic Distribution of this compound and its Metabolites (in Animal Models)

Following deglycosylation in the intestine, the resulting isoflavone aglycones are absorbed into the bloodstream. nih.gov In vitro studies using Caco-2 cell models, which mimic the intestinal barrier, have confirmed that deglycosylation is a prerequisite for the transport of isoflavones across the intestinal epithelium. researchgate.net

Once absorbed, these aglycones and their subsequent metabolites are distributed throughout the body via the circulatory system. nih.gov Animal studies have shown that isoflavones and their metabolites can be detected in various tissues. nih.gov For instance, in pigs, daidzein and equol are major metabolites found in mammary tissue, while genistein (B1671435) is primarily detected in the liver. nih.gov Feeding trials in dairy cattle and ewes have demonstrated rapid absorption of isoflavones like formononetin (B1673546) and daidzein into the blood plasma. nih.gov

Phase I and Phase II Biotransformation Reactions of Metabolites (e.g., Hydroxylation, Methylation, Sulfation, Glucuronidation)

After absorption, isoflavone aglycones undergo further metabolism, primarily in the intestine and liver, through Phase I and Phase II biotransformation reactions. nih.gov

Phase I reactions introduce or expose functional groups on the isoflavone molecule, often through oxidation. In animal models, cytochrome P450 (CYP) enzymes have been shown to hydroxylate isoflavones like genistein and daidzein in rat liver microsomes. nih.gov

Phase II reactions involve the conjugation of these modified isoflavones with endogenous molecules to increase their water solubility and facilitate their excretion. upol.cz The most common Phase II reactions for isoflavones are glucuronidation and sulfation. nih.govresearchgate.net

Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches glucuronic acid to the isoflavone. upol.cz In both rat and human in vitro intestinal models, 7-O-glucuronides are the major metabolites for isoflavone aglycones. researchgate.net

Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfate (B86663) group. upol.cz

These conjugation reactions are considered a major detoxification pathway. mdpi.com

Excretion Pathways of this compound Metabolites (in Animal Models)

The water-soluble glucuronide and sulfate conjugates of isoflavones and their metabolites are primarily excreted from the body through urine and bile. nih.gov Studies in rats have shown that isoflavone metabolites, such as the glucuronide of 3'-chlorodaidzein, are rapidly excreted in bile. nih.gov In pigs, a significant portion of ingested isoflavones is excreted in the urine within hours of consumption. mdpi.com For example, about 55% of isoflavones were excreted via urine within the first 8 hours after intake in one study. mdpi.com Similarly, genistein and formononetin are also mainly excreted through urine in animal models. mdpi.com

Biotransformation by Isolated Microbial Strains and Enzyme Systems (In Vitro)

The metabolism of isoflavone 7-O-beta-D-glucosides, such as daidzin (B1669773), genistin (B1671436), and glycitin (B1671906), by isolated microbial strains and their enzyme systems is a critical area of research. This biotransformation process is essential for converting these glycosylated forms into their more biologically active aglycones and other metabolites. In vitro studies provide a controlled environment to elucidate the specific roles of various microorganisms and their enzymes in these complex metabolic pathways.

Enzymatic Hydrolysis by Purified Microbial Glycosidases

The initial and rate-limiting step in the metabolism of isoflavone glucosides is the enzymatic hydrolysis of the glycosidic bond, a reaction catalyzed by β-glucosidases (EC 3.2.1.21). This process releases the sugar moiety, typically glucose, and the corresponding aglycone. A variety of microbial sources have been identified as potent producers of β-glucosidases with high efficacy in hydrolyzing isoflavone glucosides.

Fungi, particularly species from the genus Aspergillus, are well-documented producers of extracellular β-glucosidases. For instance, a purified β-glucosidase from Aspergillus niger has demonstrated significant activity in converting daidzin and genistin to daidzein and genistein, respectively mdpi.com. Similarly, an extracellular β-glucosidase from Aspergillus terreus has been shown to efficiently hydrolyze daidzin, genistin, and glycitin with high conversion rates academax.com. Another notable fungal source is Paecilomyces thermophila, which produces a thermostable β-glucosidase capable of hydrolyzing over 93% of daidzin, genistin, and glycitin in soybean extracts after a 4-hour incubation period cloudfront.netresearchgate.net.

Lactic acid bacteria (LAB) and bifidobacteria, commonly found in fermented foods and the mammalian gut, also exhibit significant β-glucosidase activity. Strains such as Lactobacillus rhamnosus and Lactobacillus casei have been shown to possess high specific β-glucosidase activity, leading to the hydrolysis of genistin and daidzin cloudfront.net. For example, L. casei SC1 and L. rhamnosus EA1 demonstrated the ability to hydrolyze 56.0% and 42.6% of genistin, and 74.0% and 59.8% of daidzin, respectively cloudfront.net. Bifidobacterium sp. Int-57 has also been identified as having high β-glucosidase activity, completely hydrolyzing daidzin and genistin in soymilk within 18 hours of fermentation frontiersin.org.

Furthermore, enzymes from extremophilic microorganisms have shown promise. A novel hyperthermophilic β-glucosidase from Acidilobus sp., termed BglAc, exhibited a 100% conversion of daidzin, glycitin, and genistin to their corresponding aglycones at 90°C within 15 minutes nih.gov. Another thermostable β-galactosidase from Thermoproteus uzoniensis demonstrated high productivity in hydrolyzing daidzin and genistin from wild soybean extracts nih.gov.

The table below summarizes the enzymatic hydrolysis of isoflavone 7-O-beta-D-glucosides by various purified microbial glycosidases.

| Microbial Source | Enzyme | Substrate(s) | Hydrolysis Rate / Conversion | Reference(s) |

| Aspergillus terreus | β-glucosidase | Daidzin | 95.8% | academax.com |

| Genistin | 86.7% | academax.com | ||

| Glycitin | 72.1% | academax.com | ||

| Paecilomyces thermophila J18 | β-glucosidase | Daidzin, Genistin, Glycitin | >93% after 4 hours | cloudfront.netresearchgate.net |

| Lactobacillus casei SC1 | β-glucosidase | Genistin | 56.0% | cloudfront.net |

| Daidzin | 74.0% | cloudfront.net | ||

| Lactobacillus rhamnosus EA1 | β-glucosidase | Genistin | 42.6% | cloudfront.net |

| Daidzin | 59.8% | cloudfront.net | ||

| Acidilobus sp. (BglAc) | β-glucosidase | Daidzin, Genistin, Glycitin | 100% conversion at 90°C in 15 min | nih.gov |

| Alicyclobacillus herbarius (AheGH1) | β-glycosidase | Daidzin, Glycitin, Genistin | 100% conversion in 15 min at 30°C | nih.gov |

| Thermoproteus uzoniensis | β-galactosidase | Daidzin (from root extract) | 100% molar yield (3.30 mM/h) | nih.gov |

| Genistin (from root extract) | 100% molar yield (3.36 mM/h) | nih.gov |

Production of Aglycones and Other Biotransformed Products (e.g., Equol, O-demethylangolensin)

Following the initial hydrolysis to aglycones, further biotransformation by specific microbial strains can lead to the production of various metabolites, with equol and O-demethylangolensin (O-DMA) being among the most studied. These metabolites are derived from the aglycone daidzein.

Equol is a metabolite of daidzein that is not found in plants and is exclusively produced by the metabolic activity of certain intestinal bacteria nih.gov. It is recognized for its significant biological activities. Several bacterial strains capable of producing equol from daidzein have been isolated and characterized. For instance, newly isolated intestinal bacteria, designated as strains CS1, CS2, and CS3 (belonging to the genera Pediococcus and Lactobacillus), were found to produce equol and its precursor dihydrodaidzein (B191008) (DHD) from the fermentation of Pueraria lobata extract, which is rich in daidzein glycosides nih.gov. Strain CS1 was identified as the most efficient producer among the three nih.gov. The production of equol from daidzein involves a series of reduction reactions, and specific bacteria are known to carry out these steps nih.gov.

O-demethylangolensin (O-DMA) is another key metabolite of daidzein. The production of O-DMA also involves the intermediate dihydrodaidzein, which can then undergo C-ring cleavage to form O-DMA mdpi.com. Studies have shown that various lactic acid bacteria and bifidobacteria can transform daidzein into O-DMA during the fermentation of soy beverages . In vitro studies using mixed fecal bacteria from human donors have demonstrated the production of R(-)-O-desmethylangolensin as the predominant enantiomer, with an enantiomeric excess of 91% researchgate.netnih.gov.

The table below details the production of aglycones and other biotransformed products from isoflavone 7-O-beta-D-glucosides by isolated microbial strains.

| Microbial Strain(s) | Substrate | Product(s) | Yield / Concentration | Reference(s) |

| Pediococcus sp. CS1 | Daidzein glycosides (from Pueraria lobata extract) | Equol, Dihydrodaidzein (DHD) | Most abundant production among tested strains | nih.gov |

| Lactobacillus sp. CS2 | Daidzein glycosides (from Pueraria lobata extract) | Equol, Dihydrodaidzein (DHD) | Produced 60.2% as much equol as CS1 | nih.gov |

| Lactobacillus sp. CS3 | Daidzein glycosides (from Pueraria lobata extract) | Equol, Dihydrodaidzein (DHD) | Produced 64.2% as much equol as CS1 | nih.gov |

| Mixed human fecal microbiota | Daidzein | R(-)-O-desmethylangolensin | 91% enantiomeric excess | researchgate.netnih.gov |

| Various Lactic Acid Bacteria and Bifidobacteria | Daidzein (in soy drink) | O-desmethylangolensin (O-DMA), Tetrahydrodaidzein, Dihydrodaidzein (DHD) | Qualitative detection | |

| Clostridium sp. ZJ6 | Daidzein | (S)-Equol, Dihydrodaidzein (DHD) | Qualitative detection | frontiersin.org |

Novel Biotransformation Pathways and Products of this compound

Research into the microbial metabolism of isoflavone 7-O-beta-D-glucosides has also uncovered novel biotransformation pathways and the generation of new isoflavone derivatives. These discoveries expand our understanding of the metabolic potential of microorganisms and may lead to the production of isoflavone compounds with unique properties.

One such novel pathway is the glycosylation of isoflavone aglycones. A study utilizing a glycosyltransferase (BsGT110) from Bacillus subtilis ATCC 6633 demonstrated the glycosylation of 8-hydroxydaidzein (a hydroxylated derivative of daidzein) to produce two new isoflavone glucosides: 8-hydroxydaidzein-7-O-β-glucoside and 8-hydroxydaidzein-8-O-β-glucoside mdpi.com. This enzymatic transformation offers a method to synthesize novel isoflavone glucosides that are not typically found in nature.

Another example of a novel biotransformed product is glycitein (B1671905) 7-O-beta-D-glucoside 4''-O-methylate. This new isoflavone was isolated from Cordyceps militaris grown on a germinated soybean extract nih.gov. This finding suggests that fungi can perform methylation reactions on isoflavone glucosides, leading to the formation of new derivatives.

Furthermore, the biotransformation of the aglycone genistein by various lactic acid bacteria and bifidobacteria has been shown to produce 6'-hydroxy-O-desmethylangolensin (6'-hydroxy-O-DMA) . This indicates a metabolic pathway for genistein that is analogous to the O-DMA pathway for daidzein. The same study also reported the detection of 2-(4-hydroxyphenyl)-propionic acid, suggesting further degradation of O-DMA and 6'-hydroxy-O-DMA by these microbial strains .

These findings highlight the diverse enzymatic capabilities of microorganisms to modify the basic isoflavone structure, leading to a wider array of metabolites than previously recognized.

Molecular and Cellular Mechanisms of Action of Isoflavone 7 O Beta D Glucoside and Its Metabolites in Vitro and Animal Studies

Receptor-Mediated Interactions and Signal Transduction

Modulation of Estrogen Receptors (ERα and ERβ) by Aglycone Metabolites

The aglycone metabolites of isoflavone (B191592) 7-O-beta-D-glucoside, primarily genistein (B1671435) and daidzein (B1669772), are well-known phytoestrogens, meaning they can bind to and modulate estrogen receptors (ERs). smolecule.commdpi.com There are two main subtypes of estrogen receptors, ERα and ERβ, and these isoflavones interact with both. nih.gov

Due to their structural similarity to 17β-estradiol, genistein and daidzein can act as agonistic ligands for both ERα and ERβ. nih.gov However, they generally show a preferential activation of ERβ. nih.gov This differential binding and activation are considered a potential reason for some of the observed beneficial health effects of isoflavones. nih.gov Interestingly, studies have shown that further metabolism, such as glucuronidation of the aglycones, can shift this preference. For example, genistein and daidzein 7-O-glucuronides exhibit a higher relative preference for ERα-LBD (ligand-binding domain) than their corresponding aglycones. nih.gov While these glucuronidated forms are significantly less potent than the aglycones in modulating ER-coregulator interactions, they remain agonistic ligands for both receptor subtypes. nih.gov

The interaction of these isoflavones with ERs can trigger a cascade of cellular events, including the induction of ER-dependent gene expression. nih.gov For instance, in Ishikawa cells, genistein and its glucosides have been shown to induce alkaline phosphatase, an effect that can be blocked by an ER antagonist, confirming the ER-mediated pathway. nih.gov

Interaction with Non-Estrogen Receptors (e.g., PPARs, Aryl Hydrocarbon Receptor)

Beyond estrogen receptors, the aglycone metabolites of isoflavone 7-O-beta-D-glucoside interact with other nuclear receptors, notably Peroxisome Proliferator-Activated Receptors (PPARs) and the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): Genistein and daidzein have been identified as agonists for both PPARα and PPARγ. nih.govmdpi.com This activation is crucial for various biological effects, including those related to metabolic health. nih.gov Studies have shown that these isoflavones can stimulate the transcriptional activity of PPARα and PPARγ at biologically relevant concentrations. nih.govnih.gov For example, in murine RAW 264.7 cells, genistein and daidzein significantly increased gene expression directed by both PPARα and PPARγ. nih.gov This interaction with PPARs is linked to the regulation of lipid metabolism and anti-inflammatory responses. nih.govmdpi.com Some research indicates a biphasic effect, where low concentrations of genistein inhibit adipogenesis (fat cell formation) through ER activation, while higher concentrations enhance it via PPAR activation. mdpi.com

Aryl Hydrocarbon Receptor (AhR): Isoflavones are also ligands for the AhR. nih.gov The activation of AhR by these compounds can influence processes like cell cycle control and the metabolism of foreign substances (xenobiotics). nih.gov

Effects on Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt, SIRT1/FOXO1/PGC-1α)

The biological activities of isoflavone aglycones are further mediated through their influence on various intracellular signaling cascades.

MAPK and PI3K/Akt Pathways: A methylated derivative of glycitein (B1671905) 7-O-beta-D-glucoside has been shown to inhibit the phosphorylation of p38 and ERK1/2, which are key components of the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov This inhibition was linked to the downregulation of inflammatory and mucus-producing genes in human lung cells. nih.gov

SIRT1/FOXO1/PGC-1α Pathway: Recent studies have highlighted the role of genistein in activating the SIRT1-AMPK signaling pathway. nih.gov This activation was found to be mediated by the ERβ-FOXO1-Nampt signaling pathway, leading to an increase in NAD+ concentration and subsequent SIRT1 activation. nih.gov This pathway is crucial for reducing fat accumulation in hepatocytes. nih.gov Furthermore, genistein and daidzein have been shown to activate PGC-1β, a transcriptional co-activator that works with the estrogen receptor-related receptor (ERR). researchgate.netnih.gov This activation leads to an increase in the expression of genes involved in fatty acid β-oxidation, such as medium-chain acyl-CoA dehydrogenase (MCAD), and an increase in mitochondrial content. researchgate.netnih.gov Calycosin-7-O-β-D-glucoside has also been found to attenuate cellular damage by activating the SIRT1/FOXO1/PGC-1α pathway. medchemexpress.com

Enzyme Modulation and Inhibition

Inhibition of Kinases (e.g., Tyrosine Kinases, Serine/Threonine Kinases)

Genistein, a primary aglycone metabolite, is a well-established inhibitor of protein tyrosine kinases. nih.govmdpi.comarvojournals.org This inhibition is a key mechanism behind many of its observed cellular effects. numberanalytics.com

Tyrosine Kinases: Genistein has been shown to inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). mdpi.com It can prevent the autophosphorylation of EGFR and has been shown to reduce the phosphorylation levels of RTKs in various cell lines. mdpi.com This inhibitory action on tyrosine kinases can suppress the growth of cells that depend on this signaling for proliferation. numberanalytics.com For instance, genistein's inhibition of tyrosine phosphorylation has been linked to the amelioration of retinal degeneration after ischemic injury in rats. arvojournals.org

Serine/Threonine Kinases: In addition to tyrosine kinases, genistein also inhibits serine/threonine kinases involved in cell cycle regulation, such as PLK1 and CDK1. mdpi.com

It is important to note that while genistein is a known tyrosine kinase inhibitor, some of its effects may be independent of this activity. For example, its inhibition of certain platelet responses was found to be due to blocking thromboxane (B8750289) A2 binding to its receptor rather than inhibiting protein tyrosine phosphorylation. nih.gov

Modulation of Antioxidant Enzyme Systems (e.g., SOD, Catalase, Glutathione Peroxidase)

The aglycone metabolites of this compound, particularly genistein and daidzein, exhibit significant antioxidant properties by modulating the activity of key antioxidant enzymes. nih.govmdpi.com

Effects on Steroidogenic Enzymes (e.g., Aromatase)

Isoflavones have been shown to interact with and inhibit the activity of key enzymes involved in steroid hormone biosynthesis. nih.gov Aromatase (CYP19A1), a critical enzyme that converts androgens to estrogens, is a notable target. nih.govresearchgate.net

Research has demonstrated that some isoflavones can inhibit aromatase activity. nih.govnih.gov For instance, studies have indicated that genistein, at high concentrations, can weakly inhibit aromatase. nih.gov The inhibitory effect of isoflavones on aromatase can lead to a decrease in estrogen production, which is a significant factor in the growth of hormone-dependent breast cancer cells. nih.govresearchgate.net However, the effects of isoflavones on aromatase can be complex and may depend on the specific isoflavone and its concentration. nih.govnih.gov

The inhibition of other steroidogenic enzymes has also been reported. Studies have shown that isoflavones can inhibit enzymes in the mineralocorticoid, glucocorticoid, and sex steroid pathways, potentially impacting the production of various steroid hormones. nih.gov

Regulation of Gene Expression and Epigenetic Mechanisms

Isoflavone 7-O-beta-D-glucosides and their metabolites can modulate gene expression through various mechanisms, including interaction with nuclear receptors and modification of the epigenetic landscape.

Transcriptional Modulation via Nuclear Receptors (e.g., ERs, PPARs)

Isoflavones, due to their structural similarity to estradiol, can bind to estrogen receptors (ERs), specifically ERα and ERβ, and act as selective estrogen receptor modulators (SERMs). researchgate.netmdpi.comfrontiersin.org They generally show a higher affinity for ERβ over ERα. mdpi.comnih.gov This differential binding allows them to exert tissue-selective estrogenic or anti-estrogenic effects, influencing the transcription of estrogen-responsive genes. nih.govmdpi.com The activation of ERβ is often associated with the inhibition of cell proliferation and the promotion of apoptosis. mdpi.comfrontiersin.org

In addition to ERs, isoflavones and their metabolites can also interact with and activate peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation. nih.govplos.orgnih.govnih.gov Daidzein, for example, has been identified as a potential dual activator for both PPARα and PPARγ. plos.orgnih.gov The activation of PPARs can lead to the regulation of genes involved in fatty acid oxidation, adipocyte differentiation, and insulin (B600854) sensitivity. nih.govnih.gov Some studies suggest that the effects of isoflavones on PPAR activation can be concentration-dependent, with different outcomes observed at varying concentrations. nih.gov

Isoflavones have also been found to interact with other nuclear receptors, such as Liver X Receptors (LXRs), which are involved in cholesterol and glucose metabolism. nih.govnih.gov

Modulation of MicroRNA (miRNA) Expression

MicroRNAs (miRNAs) are small non-coding RNAs that play a crucial role in post-transcriptional gene regulation. nih.gov Isoflavones have been found to modulate the expression of various miRNAs, which can, in turn, affect cancer-related processes. nih.gov

For example, genistein has been shown to downregulate the expression of the oncogenic miR-155 in metastatic breast cancer cells. nih.gov This downregulation was associated with an increase in the expression of pro-apoptotic and anti-proliferative target genes of miR-155, such as FOXO3. nih.gov In another study, the isoflavone puerarin (B1673276) was found to upregulate miR-16 in bladder cancer cells, leading to the inhibition of cell proliferation and promotion of apoptosis. nih.gov

Effects on Fundamental Cellular Processes

The molecular actions of isoflavone 7-O-beta-D-glucosides and their metabolites translate into significant effects on fundamental cellular processes, particularly cell cycle progression and apoptosis, especially in the context of cancer.

Cell Cycle Progression and Apoptosis Induction (in Cancer Cell Lines)

A substantial body of research has demonstrated the ability of isoflavones to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. nih.govnih.gov

Cell Cycle Arrest: Isoflavones can halt the progression of the cell cycle at different phases. For instance, puerarin has been shown to induce G2/M phase arrest in breast cancer cells and G0/G1 arrest in MCF-7 breast cancer cells. nih.govdovepress.com This cell cycle arrest is often mediated by the regulation of key cell cycle proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.govmdpi.com The upregulation of CDK inhibitors like p21 and p27 has also been observed following isoflavone treatment. nih.govmdpi.com

Apoptosis Induction: Isoflavones can trigger programmed cell death, or apoptosis, in cancer cells through multiple signaling pathways. nih.gov This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key molecular events in isoflavone-induced apoptosis include:

Regulation of Bcl-2 family proteins: Isoflavones can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. tandfonline.com An increase in the Bax/Bcl-2 ratio is a common indicator of apoptosis induction.

Caspase activation: The activation of caspases, a family of proteases that execute apoptosis, is a hallmark of this process. Isoflavones have been shown to induce the cleavage and activation of caspases such as caspase-3, caspase-7, and caspase-9. tandfonline.com

Modulation of signaling pathways: Isoflavones can influence various signaling pathways that regulate cell survival and apoptosis, including the Akt, NF-κB, and MAPK pathways. nih.gov

The following table summarizes the effects of specific isoflavones on cell cycle and apoptosis in different cancer cell lines:

| Isoflavone/Metabolite | Cancer Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Key Molecular Targets/Pathways |

| Puerarin | Human glioblastoma | - | Induces apoptosis | Akt signaling pathway, Bcl-2, Bax, Caspase-3 nih.gov |

| Puerarin | Bladder cancer (T24) | G2/M arrest | Promotes apoptosis | Upregulation of miR-16, Caspase-3 nih.gov |

| Puerarin | Prostate cancer (DU145, PC-3) | - | Induces apoptosis | Downregulation of Bcl-2, Upregulation of Bax and cleaved-caspase-3 tandfonline.com |

| Genistein | Lung cancer (H460, H322) | - | Induces apoptosis | p53-independent pathway nih.gov |

| Genistein | Metastatic breast cancer (MDA-MB-435, Hs578t) | Inhibits cell viability | Induces apoptosis | Downregulation of miR-155, Upregulation of FOXO3 nih.gov |

| Isoflavones (general) | Colon cancer | G2/M arrest | Induces apoptosis | Inhibition of cyclin B1 and CDK2 nih.gov |

Modulation of Cellular Proliferation and Differentiation

Isoflavone 7-O-beta-D-glucosides and their metabolites exert significant influence over cellular proliferation and differentiation, with outcomes that are highly dependent on the specific compound, its concentration, and the cell type.

One of the glycoside forms, Glycitin (B1671906) (Glycitein 7-O-β-glucoside), has been shown to promote the proliferation and differentiation of certain cell types. In studies involving bone marrow stem cells (BMSCs), Glycitin at concentrations ranging from 0.01 to 10 µM was found to increase cell proliferation and encourage osteoblast formation. medchemexpress.com It also enhanced the expression of key osteogenic markers like Collagen Type I (Col I) and Alkaline Phosphatase (ALP). medchemexpress.com Similarly, treatment of primary human dermal fibroblasts with glycitin led to increased cell proliferation and migration. ahajournals.org

The aglycone metabolites also demonstrate notable effects. In sow mammary epithelial cells, isoflavones were found to promote the expression of genes crucial for cell proliferation and differentiation, such as IGF-1R, EGFR, STAT3, and AKT. nih.gov However, the effects can be biphasic, particularly in cancer cell lines. For instance, glycitein (the aglycone) was observed to increase cell growth at low concentrations (<10 mg/mL) but significantly inhibited cell proliferation and DNA synthesis at higher concentrations (>30 mg/mL) in human breast carcinoma SKBR-3 cells. nih.gov High doses of isoflavones (generally >20 µM for genistein) have been shown to inhibit cell proliferation and trigger apoptosis in breast cancer cells. nih.gov In aortic smooth muscle cells, glycitein inhibits both DNA synthesis and cell proliferation, a key pathological feature of atherosclerosis. lktlabs.com

Table 1: Effects of this compound Metabolites on Cellular Proliferation and Differentiation

| Compound | Cell Line/Model | Concentration | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Glycitin | Bone Marrow Stem Cells (BMSCs) | 0.01-10 µM | Increased cell proliferation and osteoblast formation. | medchemexpress.com |

| Glycitin | Primary Human Dermal Fibroblasts | 20 µM | Increased cell proliferation and migration. | ahajournals.org |

| Isoflavones (general) | Sow Mammary Epithelial Cells | Not specified | Promoted expression of proliferation-related genes (IGF-1R, EGFR, STAT3, AKT). | nih.gov |

| Glycitein | Human Breast Carcinoma (SKBR-3) | <10 mg/mL | Increased cell growth and DNA synthesis. | nih.gov |

| Glycitein | Human Breast Carcinoma (SKBR-3) | >30 mg/mL | Inhibited cell growth and DNA synthesis. | nih.gov |

| Genistein | Breast Cancer Cells | >20 µM | Inhibited cell proliferation. | nih.gov |

| Glycitein | Aortic Smooth Muscle Cells | 0-30 µM | Inhibited DNA synthesis and cell proliferation. | lktlabs.commedchemexpress.com |

Autophagy Modulation

Autophagy, a cellular process for degrading and recycling damaged organelles and proteins, is another key pathway modulated by isoflavone metabolites. This modulation is increasingly recognized as a component of their anticancer and protective effects. ahajournals.org

Genistein, a primary metabolite, has been shown to induce autophagy across various cell types. In ovarian cancer cells, genistein treatment led to morphology consistent with autophagic cell death, a process linked to its inhibition of glucose uptake and Akt activation. aacrjournals.org Similarly, in a model of diabetic nephropathy using high glucose-induced renal podocytes, genistein was found to induce autophagy by inactivating the mTOR signaling pathway, which had a protective effect on the cells. nih.govnih.gov The ability of genistein to activate autophagy has also been demonstrated in a rat model of sporadic Alzheimer's disease, where it promoted the degradation of β-amyloid and hyperphosphorylated tau protein. nih.gov

Other isoflavone derivatives also exhibit autophagy-inducing properties. 8-Hydroxydaidzein (8-OHD), a hydroxylated metabolite of daidzein found in fermented soy, has been observed to induce autophagy in human chronic myeloid leukemia (K562) cells. nih.govnih.gov This induction of autophagy, alongside apoptosis, contributes to the degradation of the BCR-ABL oncoprotein, a key driver of this type of leukemia. nih.govnih.gov

Angiogenesis Modulation (in In Vitro/Ex Vivo Models)

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions like tumor growth. deepdyve.com Isoflavone metabolites, particularly genistein, have been identified as potent modulators of angiogenesis in various in vitro and ex vivo models.

Genistein consistently demonstrates anti-angiogenic properties. It has been shown to inhibit endothelial cell proliferation and in vitro angiogenesis, with a half-maximal inhibition at 150 µM. nih.gov The mechanism behind this effect involves the interruption of vascular endothelial growth factor (VEGF)-stimulated endothelial cell activation. nih.gov Genistein achieves this by inhibiting protein tyrosine kinase (PTK) activity and down-regulating the expression of pro-angiogenic factors. nih.gov Furthermore, it decreases the activation of the JNK and p38 MAPK pathways and reduces the production and activity of matrix metalloproteinases (MMPs), which are essential for endothelial cell migration and invasion. nih.gov

Daidzein, another key metabolite, also affects genes involved in angiogenesis. nih.gov Interestingly, the effect of daidzein on angiogenesis may be context-dependent. While it shows anti-angiogenic potential in cancer models, a study on osteoporosis found that daidzein alleviates bone loss by promoting H-type vessel formation (a specific type of capillary) in cancellous bone, suggesting a pro-angiogenic role in that specific tissue environment. nih.gov This was linked to the activation of the EGFR/PI3K/AKT signaling pathway in endothelial cells. nih.gov

Other related soy compounds, such as glyceollins, also strongly inhibit angiogenesis by blocking signaling pathways mediated by VEGF and basic fibroblast growth factor (bFGF). nih.gov

Table 2: Modulation of Angiogenesis by Isoflavone Metabolites (In Vitro/Ex Vivo)

| Compound | Model | Finding | Mechanism | Reference(s) |

|---|---|---|---|---|

| Genistein | Endothelial Cells | Potent inhibitor of in vitro angiogenesis. | Inhibits PTK activity; decreases MAPK activation; reduces MMP production. | nih.govnih.gov |

| Daidzein | Prostate Cancer Cells | Modulates genes involved in angiogenesis. | Down-regulation of EGF and IGF pathways. | nih.gov |

| Daidzein | Osteoporosis (OVX mice) | Promotes H-type vessel formation. | Activates EGFR/PI3K/AKT signaling in endothelial cells. | nih.gov |

| Glyceollins | Endothelial Cells / Mouse Xenograft | Inhibit in vitro and in vivo angiogenesis. | Blocks VEGF and bFGF signaling pathways. | nih.gov |

Antioxidant and Anti-inflammatory Mechanisms

A cornerstone of the biological activity of this compound and its metabolites is their potent antioxidant and anti-inflammatory capacity. These effects are mediated through several interconnected mechanisms, including direct radical scavenging and the modulation of key cellular signaling pathways that control oxidative stress and inflammation.

Direct Free Radical Scavenging and ROS Modulation

Isoflavones and their metabolites can directly neutralize harmful free radicals and modulate the cellular levels of reactive oxygen species (ROS). This antioxidant activity is a fundamental aspect of their protective effects against chronic diseases. nih.gov The aglycone glycitein is known to inhibit the generation of ROS. lktlabs.com Similarly, its glycoside form, Calycosin-7-O-β-D-glucoside, is recognized for its antioxidative stress effects. nih.gov

In vitro studies have demonstrated that metabolites like genistein can significantly suppress ROS induced by carcinogens. mdpi.com Hydrogenated isoflavones, which are metabolites with high bioavailability, have also been shown to diminish the level of ROS in lipopolysaccharide (LPS)-stimulated macrophage cells. elsevierpure.com This scavenging of free radicals helps to reduce oxidative stress, which is implicated in the development of numerous inflammatory diseases and cancer. nih.gov

Interestingly, the effect on ROS can be context-dependent. In K562 leukemia cells, the daidzein derivative 8-Hydroxydaidzein was found to induce the overproduction of ROS, which contributed to its anti-cancer effects by triggering cell cycle arrest and apoptosis. nih.govnih.gov

Activation of the Nrf2-Antioxidant Response Element (ARE) Pathway

Beyond direct scavenging, a more profound antioxidant mechanism of isoflavone metabolites is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. nih.gov Nrf2 is a master transcription factor that, under conditions of stress, translocates to the nucleus and initiates the transcription of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione-related enzymes. nih.govoup.commdpi.com

The metabolites genistein, daidzein, and glycitein have all been shown to activate this protective pathway.

Genistein activates the Nrf2 pathway, providing protection against oxidative stress in intestinal epithelial cells and hypoxic-ischemic brain damage. nih.govamegroups.org Studies in bronchial epithelial cells showed that genistein upregulates the nuclear translocation of phosphorylated Nrf2 and increases catalase activity. mdpi.comnih.gov

Daidzein has been shown to protect against chemically-induced liver injury by activating the Nrf2 pathway, which in turn enhances the antioxidative capability of liver tissues. nih.gov This activation appears to be mediated through the PI3K/Akt/GSK3β signaling cascade. nih.govresearchgate.net

Glycitein has also been reported to increase Nrf2-related antioxidative signaling and boost the expression of downstream targets like HO-1. lktlabs.com

This activation of the Nrf2/ARE pathway represents a significant, indirect antioxidant mechanism, enabling cells to mount a robust and sustained defense against oxidative stress.

Inhibition of NF-κB Signaling and Production of Inflammatory Mediators (e.g., COX-2, iNOS, Pro-inflammatory Cytokines)

Chronic inflammation is a key driver of many diseases, and the Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. nih.govamegroups.org Isoflavone metabolites have been consistently shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. This inhibition prevents the transcription of numerous pro-inflammatory genes.

Hydrogenated isoflavone metabolites effectively block the NF-κB pathway by preventing the translocation of the p65 subunit into the nucleus in LPS-stimulated macrophages. elsevierpure.com This leads to a significant reduction in the production of key inflammatory mediators and enzymes, including:

Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). elsevierpure.com

Inflammatory Enzymes: Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). elsevierpure.com

Inflammatory Mediators: Nitric Oxide (NO). elsevierpure.com

Specific metabolites have demonstrated similar effects in various models. The daidzein metabolite equol (B1671563) was found to inhibit the expression of iNOS and COX-2 and reduce the secretion of TNF-α and IL-6 in activated microglial cells. mdpi.com Daidzein itself suppresses the production of IL-6 in synovial cells by inhibiting the activation of NF-κB p65. mdpi.com The glycoside form, Glycitin, protects lung tissue from LPS-induced inflammation by inhibiting the TLR4-mediated NF-κB and MAPKs signaling pathways. medchemexpress.com These findings underscore the crucial role of isoflavones and their metabolites in down-regulating inflammatory cascades.

Synthetic and Semisynthetic Approaches to Isoflavone 7 O Beta D Glucoside and Its Analogs

Chemical Synthesis of Isoflavone (B191592) 7-O-beta-D-glucoside

The chemical synthesis of isoflavone 7-O-beta-D-glucoside is a multifaceted process that involves constructing the isoflavone core and subsequently attaching the glucose moiety in a controlled manner.

Total Synthesis Strategies from Simple Chemical Precursors

The foundational step in obtaining this compound is the synthesis of the isoflavone aglycone. Traditional methods often commence with 2-hydroxydeoxybenzoin or chalcone (B49325) precursors. rsc.org The synthesis from 2-hydroxydeoxybenzoins necessitates the introduction of a carbon atom to form the characteristic C6-C3-C6 skeleton, typically achieved through formylation or acylation followed by cyclization. rsc.org An alternative, biomimetic approach involves the oxidative rearrangement of a chalcone's B-ring to the 3-position. rsc.org

More contemporary strategies employ metal-catalyzed cross-coupling reactions, which offer the advantage of circumventing the pre-functionalization steps required in older methods. rsc.org Techniques like the Suzuki-Miyaura, Negishi, and Stille reactions utilize 3-halogenated or metallated chromone (B188151) precursors for the synthesis of isoflavones. rsc.org For instance, the Negishi cross-coupling of halochromones with arylzinc bromides, catalyzed by nickel, has been successfully used to prepare various isoflavones. rsc.org

Regioselective and Stereoselective Glycosylation Methods (e.g., Phase Transfer Catalysis)

Once the isoflavone aglycone is obtained, the next critical step is glycosylation. A significant challenge lies in achieving regioselectivity, particularly in differentiating between the hydroxyl groups on the isoflavone scaffold. The 7-OH group is more acidic and thus more readily ionized and glycosylated. nih.gov

Phase transfer catalysis (PTC) has emerged as a valuable method for the regioselective and stereoselective glycosylation of unprotected isoflavones. nih.gov This technique typically involves the reaction of an isoflavone with a per-O-acetylated glucosyl bromide in a biphasic system, such as dichloromethane (B109758) and an aqueous sodium hydroxide (B78521) solution, with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. nih.gov This method preferentially yields the 7-O-glucosides with moderate success. nih.gov The stereoselectivity, resulting in the β-anomer, is largely directed by the participating acetyl group at the C-2 position of the glucosyl donor. nih.gov

Recent advancements in PTC have explored the use of microfluidic systems, which have demonstrated that factors such as concentration can dramatically influence stereoselectivity. mdpi.com

Protecting Group Strategies and Deprotection Techniques

Classical glycosylation reactions often necessitate the use of protecting groups to prevent unwanted side reactions at other hydroxyl groups on both the glycosyl donor and the acceptor. beilstein-journals.org The choice of protecting groups can significantly influence the stereochemical outcome of the glycosylation. mdpi.com For instance, acyl groups at the C-2 position of the glycosyl donor, known as participating groups, lead to the formation of a stable dioxolenium ion intermediate, which directs the acceptor to attack from the opposite side, resulting in a 1,2-trans glycoside (a β-glycoside in the case of glucose). mdpi.com

The size and nature of protecting groups at other positions can also exert steric or electronic effects. For example, bulky protecting groups at the C-6 position of the glucose donor can sterically hinder one face of the molecule, enhancing selectivity for the desired anomer. universiteitleiden.nl

Common protecting groups for the sugar moiety include acetyl and benzoyl esters. For the isoflavone, protecting groups like methoxymethyl (MOM) ethers have been employed. rsc.org Following the glycosylation reaction, these protecting groups must be removed. Deprotection is typically achieved under basic conditions, for example, using sodium methoxide (B1231860) in methanol (B129727) to cleave ester groups, or acidic conditions for the removal of ethers, to yield the final this compound. rsc.org

Enzymatic Synthesis and Biocatalysis for this compound Production

Enzymatic methods offer a powerful alternative to chemical synthesis, often providing exquisite regio- and stereoselectivity under mild reaction conditions. acs.org

Utilization of Isolated Glycosyltransferases for Regioselective Glycosylation (e.g., UGT88E18 from Glycine max)

Uridine (B1682114) diphosphate (B83284) (UDP)-dependent glycosyltransferases (UGTs) are a class of enzymes that catalyze the transfer of a sugar moiety from an activated UDP-sugar donor to an acceptor molecule. nih.gov Several UGTs have been identified and characterized for their ability to specifically glycosylate the 7-OH position of isoflavones.

One such key enzyme is the isoflavone 7-O-glucosyltransferase (IF7GT) from soybean (Glycine max). nih.gov This enzyme, a member of the glycosyltransferase family 1, specifically catalyzes the transfer of glucose from UDP-glucose to the 7-hydroxyl group of isoflavones to produce isoflavone 7-O-beta-D-glucosides. nih.gov Research has shown that a homolog of this enzyme, GmUGT4 (also known as UGT88E18), exhibits high specificity for the 7-O-glucosylation of isoflavones. nih.gov Another UGT, PlUGT1 (UGT88E12) from Pueraria lobata, also efficiently glycosylates isoflavone aglycones at the 7-hydroxy position. nih.gov

The use of isolated and purified UGTs allows for highly controlled reactions, yielding the desired product with high purity. For example, the purified GmIF7GT is a 46 kDa monomeric protein that effectively produces isoflavone 7-O-beta-D-glucosides. nih.gov

| Enzyme | Source Organism | Substrate(s) | Product(s) |

| GmIF7GT | Glycine max | Genistein (B1671435), Daidzein (B1669772) | Genistein 7-O-glucoside, Daidzein 7-O-glucoside |

| UGT88E18 (GmUGT4) | Glycine max | Isoflavones | Isoflavone 7-O-glucosides |

| PlUGT1 (UGT88E12) | Pueraria lobata | Daidzein, Genistein, Formononetin (B1673546) | Daidzin (B1669773), Genistin (B1671436), Ononin (B1677330) |

| BsGT110 | Bacillus subtilis | 8-Hydroxydaidzein | 8-Hydroxydaidzein-7-O-β-glucoside, 8-Hydroxydaidzein-8-O-β-glucoside |

Whole-Cell Biotransformation Systems for this compound Synthesis

Whole-cell biotransformation leverages the enzymatic machinery of microorganisms to carry out desired chemical conversions. koreascience.kr This approach can be more cost-effective than using isolated enzymes as it circumvents the need for enzyme purification.

Engineered Escherichia coli has been successfully used as a host for the production of isoflavone glucosides. koreascience.krebi.ac.uk By expressing the genes for specific UGTs in E. coli, the microbial cells can be cultured with the isoflavone aglycone substrate, which they then convert into the corresponding 7-O-glucoside. koreascience.kr For instance, engineered E. coli expressing a UGT can produce daidzin, genistin (genistein 7-O-beta-D-glucoside), and ononin (formononetin 7-O-beta-D-glucoside) when fed the respective isoflavone aglycones. koreascience.krebi.ac.uk

Enzyme Engineering and Immobilization Techniques for Enhanced Production

A pivotal enzyme in this process is UDP-glucose:isoflavone 7-O-glucosyltransferase (GmIF7GT), which has been purified from soybean (Glycine max) seedlings. nih.gov This monomeric protein specifically catalyzes the regiospecific transfer of glucose from UDP-glucose to the 7-hydroxyl group of isoflavones. nih.gov Engineering efforts focus on improving the catalytic parameters of such enzymes. For instance, research has identified that an acidic residue at position 392 is critical for the primary catalysis of GmIF7GT, suggesting a target for site-directed mutagenesis to potentially enhance its activity. nih.gov

Metabolic engineering in non-leguminous plants also represents a form of pathway engineering to enable isoflavone synthesis. frontiersin.org By heterologously expressing key enzyme genes, such as isoflavone synthase (IFS), researchers can establish the metabolic framework for isoflavone production in host organisms like rice or tomato. frontiersin.org

While the synthesis of glucosides is the primary goal, studies on the reverse reaction—hydrolysis by β-glucosidases—provide valuable insights into enzyme optimization. Enzymes from sources like Aspergillus niger and lima beans (Phaseolus lunatus) have been characterized for their ability to convert isoflavone glucosides back to aglycones. nih.gov Optimization of reaction conditions for these enzymes, such as temperature and pH, informs the development of robust biocatalytic processes for synthesis. nih.gov For example, a multi-enzyme system using β-glucosidase, cellulase, hemicellulase, and β-galactosidase has been optimized to achieve high-efficiency hydrolysis, demonstrating the potential of synergistic enzyme cocktails that could be adapted for synthesis. mdpi.com

Table 1: Characteristics of Enzymes Involved in this compound Metabolism

| Enzyme | Source | Function | Optimal pH | Optimal Temp. | Key Findings |

|---|---|---|---|---|---|

| UDP-glucose:isoflavone 7-O-glucosyltransferase (GmIF7GT) | Soybean (Glycine max) | Synthesis | - | - | Kₘ for genistein = 3.6 µM; Kₘ for UDP-glucose = 190 µM. nih.gov |

| β-Glucosidase | Aspergillus niger | Hydrolysis | 5.0 | 60 °C | Purified 14-fold with a specific activity of 17 IU/mg. nih.gov |

| β-Glucosidase | Lima bean (Phaseolus lunatus) | Hydrolysis | 5.5 | 60 °C | Purified 4-fold with a specific activity of 0.18 IU/mg protein. nih.gov |

| Amylosucrase (DgAS) | Deinococcus geothermalis | Synthesis | - | - | Can glycosylate daidzin to form a diglucoside. mdpi.com |

UDP-Glucose Regeneration Systems for Cost-Effective Biocatalysis

A significant challenge in the enzymatic synthesis of this compound is the high cost of the sugar donor, uridine diphosphate glucose (UDP-glucose). Furthermore, the reaction is often subject to product inhibition by the released uridine diphosphate (UDP). nih.gov To address these issues, UDP-glucose regeneration systems are integrated into the biocatalysis process, making it more economically viable and efficient.

An effective strategy involves coupling the glycosylation reaction with a regeneration cycle that consumes the inhibitory UDP and replenishes the UDP-glucose pool. One such system utilizes sucrose (B13894) synthase (SuSy), an enzyme that catalyzes the reversible conversion of sucrose and UDP into UDP-glucose and fructose. nih.govacs.org

Table 2: Components of a Typical UDP-Glucose Regeneration System

| Component | Function | Example | Source |

|---|---|---|---|

| Glycosyltransferase | Catalyzes glucose transfer to isoflavone | Flavonoid glucosyltransferase | Arabidopsis thaliana |

| Regeneration Enzyme | Regenerates UDP-glucose from UDP | Sucrose Synthase (e.g., AtSUS1, GmSusy) | Arabidopsis thaliana, Soybean |

| Sugar Donor (Regen.) | Inexpensive glucose source for regeneration | Sucrose | Commercially available |

| Cofactor | Required by some enzymes | MgCl₂ | - |

Semisynthesis from Naturally Occurring Precursors

Semisynthesis provides a powerful and flexible route to this compound and its analogs by chemically modifying isoflavone aglycones obtained from natural sources. These methods focus on achieving high regioselectivity to ensure the glucose moiety is attached specifically to the 7-hydroxyl group.

Modification of Isoflavone Aglycones to Glycosylated Forms

The direct glycosylation of isoflavone aglycones is a primary semisynthetic strategy. The key challenge is to selectively target the 7-OH group, which is generally more acidic and nucleophilic than other hydroxyl groups on the isoflavone scaffold. nih.govresearchgate.net

One common method is phase transfer catalysis . In this approach, an unprotected isoflavone aglycone is treated with a per-O-acetylated glucosyl bromide in a biphasic system. nih.govgoogle.com The use of a phase transfer catalyst, such as tris(3,6-dioxaheptyl)amine (TDA-1), facilitates the reaction, leading to the preferential formation of the 7-O-glucoside with moderate to high yields. nih.govgoogle.com A subsequent deacetylation step under weak basic conditions removes the protecting groups from the sugar to yield the final product. google.com

Another highly effective technique involves the use of glycosyl trifluoroacetimidate donors . N-phenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl trifluoroacetimidate (PTFAI) donors can be activated by Lewis acids like boron trifluoride etherate (BF₃·Et₂O) to glycosylate the 7-OH position. researchgate.net To enhance reaction efficiency and solubility in organic solvents, isoflavone precursors are often protected with lipophilic groups, such as hexanoyl esters, at all hydroxyl positions except for the 7-OH group. nih.govnajah.edu This strategy allows for high-yield synthesis of the desired 7-O-glucosides. nih.govnajah.edu A highly regioselective approach involves the peracylation of the isoflavone, followed by selective removal of the 7-O-acyl group using reagents like thiophenol and imidazole, which exploits the higher reactivity of this position. The exposed 7-OH is then glycosylated. researchgate.net

Table 3: Comparison of Semisynthetic Methods for 7-O-Glycosylation

| Method | Glycosyl Donor | Catalyst/Promoter | Key Features |

|---|---|---|---|

| Phase Transfer Catalysis | Per-O-acetyl glucosyl bromide | TDA-1 | Direct glycosylation of unprotected isoflavones; moderate yields. nih.govgoogle.com |

| Trifluoroacetimidate Method | Glycosyl trifluoroacetimidates (e.g., PTFAI) | Boron trifluoride etherate (BF₃·Et₂O) | High reactivity and yields, often used with protected aglycones for better solubility. nih.govresearchgate.netnajah.edu |

Chemo-Enzymatic Hybrid Approaches

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods. A typical approach involves using enzymes to prepare the starting isoflavone aglycone from abundant natural glycosides, followed by a chemical step to introduce the desired sugar moiety.

For instance, complex isoflavone glycosides can be extracted from plant sources like soybeans. These glycosides are then treated with specific enzymes, such as β-glucosidases, to efficiently hydrolyze the glycosidic bonds and release the pure aglycones (e.g., daidzein, genistein). nih.gov This enzymatic hydrolysis can be highly efficient, with reported glycoside hydrolysis rates of up to 97% using optimized multi-enzyme systems. mdpi.com

Once the isoflavone aglycone is obtained, it serves as the precursor for chemical glycosylation using the methods described previously (e.g., phase transfer catalysis or the trifluoroacetimidate method) to stereoselectively install the glucose at the 7-position. nih.govgoogle.com This hybrid strategy leverages the high selectivity and mild reaction conditions of enzymatic catalysis for precursor preparation and the versatility of chemical synthesis for the final glycosylation step.

Synthesis of Labeled this compound Analogs for Mechanistic Studies (e.g., Radiolabeled, Deuterated)

To investigate the absorption, metabolism, bioavailability, and pharmacokinetics of isoflavone 7-O-beta-D-glucosides, it is essential to use labeled analogs that can be accurately traced and quantified in complex biological matrices. najah.eduresearchgate.net Stable isotope labeling, particularly with Carbon-13 (¹³C), is a preferred method for developing precise analytical methodologies. najah.edu

A successful approach for synthesizing ¹³C-labeled isoflavone 7-O-glucosides has been developed. najah.edu This method was used to prepare 2,3,4-¹³C-labeled daidzin, genistin, and glycitin (B1671906). The synthesis starts with the corresponding ¹³C-labeled isoflavone aglycones. These aglycones are first protected with hexanoyl groups at all hydroxyl positions except for the 7-OH group to increase their solubility and direct the reaction. najah.edu The labeled and protected aglycone is then subjected to BF₃·Et₂O-catalyzed glycosylation at the 7-O-position using 2,2,2-trifluoro-N-(p-methoxyphenyl)acetamidates as highly reactive glycosyl donors. najah.edu The final step involves the removal of the protecting groups to yield the desired ¹³C-labeled this compound. najah.edu The availability of these labeled standards is critical for developing robust methods to measure the concentration of these phytoestrogens in foods and biological fluids. najah.eduresearchgate.net

Ecological and Agricultural Significance of Isoflavone 7 O Beta D Glucoside

Role in Plant-Microbe Interactions

The rhizosphere, the soil region immediately surrounding plant roots, is a hotbed of microbial activity. Isoflavone (B191592) 7-O-beta-D-glucoside, as a component of root exudates, is instrumental in orchestrating the complex relationships between the host plant and the diverse microbial communities in this zone.

Symbiotic Relationships with Nitrogen-Fixing Rhizobia (e.g., Nodulation Signaling, Nod Gene Induction)

One of the most well-documented roles of isoflavonoids, including their glycoside forms, is in the establishment of symbiotic relationships between leguminous plants and nitrogen-fixing soil bacteria known as rhizobia. frontiersin.orgnih.gov This partnership is vital for converting atmospheric nitrogen into a form that plants can utilize, a process known as nitrogen fixation.

The initiation of this symbiosis is a classic example of chemical communication. Legume roots release a specific cocktail of flavonoid compounds, including isoflavone 7-O-beta-D-glucoside, into the soil. nih.govnih.gov These molecules act as signals that are recognized by compatible rhizobia in the vicinity. nih.gov This recognition triggers a cascade of events, starting with the activation of nod (nodulation) genes in the bacteria. nih.govresearchgate.net The products of these nod genes are lipo-chitooligosaccharides, known as Nod factors, which in turn signal back to the plant, initiating the formation of root nodules—specialized organs where the rhizobia will reside and fix nitrogen. nih.govnih.gov

The specificity of this interaction is remarkable. Different legume species often produce unique flavonoid profiles, which are specifically recognized by their corresponding rhizobial partners, thus ensuring the correct symbiotic pairing. nih.govresearchgate.net While the aglycone forms (the isoflavone without the sugar molecule) are often the direct inducers of nod genes, the glycoside forms like this compound serve as stable precursors that can be hydrolyzed by either plant or bacterial enzymes to release the active signaling molecule. researchgate.net

Table 1: Key Isoflavonoids in Nodulation Signaling

| Isoflavonoid (B1168493) | Role in Nodulation | Plant Family |

| Daidzein (B1669772) | Inducer of nod genes in rhizobia | Leguminosae/Fabaceae |

| Genistein (B1671435) | Inducer of nod genes in rhizobia | Leguminosae/Fabaceae |

| Formononetin (B1673546) | Precursor to other active isoflavonoids | Leguminosae/Fabaceae |

Interactions with Mycorrhizal Fungi